2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is a compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further linked to a 1,3-dioxane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3,4,5-trifluorophenol with an appropriate epoxide to form the phenoxyethyl intermediate. This intermediate is then reacted with a 1,3-dioxane derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,4-Trifluoro-5-trifluoromethoxy-1,3-dioxane
- 2,4,6-Tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazene
Uniqueness
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its specific combination of a trifluoromethyl group with a phenoxyethyl moiety and a 1,3-dioxane ring. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
IUPAC Name |
2-[2-(3,4,5-trifluorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-9-6-8(7-10(14)12(9)15)16-5-2-11-17-3-1-4-18-11/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCXBUCVOKFQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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